

1-Methylimidazole-d3-1 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylimidazole-d3-1

Cat. No.: B1456928

[Get Quote](#)

In-Depth Technical Guide: 1-Methylimidazole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylimidazole-d3, a deuterated analog of 1-Methylimidazole. It covers its chemical and physical properties, applications in analytical and biomedical research, detailed experimental protocols for its use as an internal standard, and its role in relevant biological pathways.

Core Quantitative Data

For clarity and ease of comparison, the fundamental properties of 1-Methylimidazole-d3 are summarized below. It is important to note that the deuteration can occur on the imidazole ring or the methyl group, leading to different CAS numbers. The user's query "**1-Methylimidazole-d3-1**" is likely a synonym for one of these commonly available isotopologues.

Property	Value	Citations
Molecular Formula	C ₄ H ₃ D ₃ N ₂	[1] [2]
Molecular Weight	85.12 g/mol	[1] [2] [3]
CAS Number	4166-68-1 (ring-d3)	[1]
16650-76-3 (methyl-d3)		[2] [3]
Chemical Class	Deuterated heterocyclic base	[1]
Isotopic Enrichment	Typically ~99 atom % D	[3]
Physical State	Colorless to yellow liquid	[4]
Boiling Point	198 °C (of non-deuterated form)	[4]
Density	1.03 g/mL at 25 °C (of non-deuterated form)	[4]
Solubility	Miscible with water	[4]

Applications in Research

1-Methylimidazole-d3 is a stable, non-radioactive, isotopically labeled compound that serves as a valuable tool in various scientific disciplines. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass makes it an ideal internal standard for mass spectrometry-based quantification.

Key applications include:

- Internal Standard for Mass Spectrometry (MS): It is widely used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the precise quantification of 1-methylimidazole and related analytes in complex biological and environmental matrices.[\[1\]](#)
- NMR Spectroscopy: The deuterium labeling helps in reducing proton interference in ¹H NMR and enhances clarity in ²H NMR studies, aiding in structural elucidation.[\[1\]](#)

- Mechanistic and Kinetic Studies: It is employed in studies of kinetic isotope effects, reaction mechanisms, and deuterium exchange reactions involving imidazole-containing systems.[1]
- Pharmaceutical and Biochemical Research: 1-Methylimidazole-d3 is utilized in metabolic tracing, drug degradation studies, and the analysis of imidazole-based pharmaceuticals.[1] It is a known metabolite of the antithyroid drug methimazole.[2][4]

Experimental Protocols

Use of 1-Methylimidazole-d3 as an Internal Standard in LC-MS/MS Analysis

This protocol outlines a general workflow for the quantification of an analyte (e.g., 1-methylimidazole) in a biological matrix using 1-Methylimidazole-d3 as an internal standard.

1. Preparation of Stock Solutions:

- Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or water).
- Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Methylimidazole-d3 and dissolve it in 10 mL of the same solvent.

2. Preparation of Working Solutions:

- Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution to achieve a concentration range that covers the expected analyte concentration in the samples. Each calibration standard should be spiked with a constant concentration of the 1-Methylimidazole-d3 internal standard (e.g., 100 ng/mL).
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner.

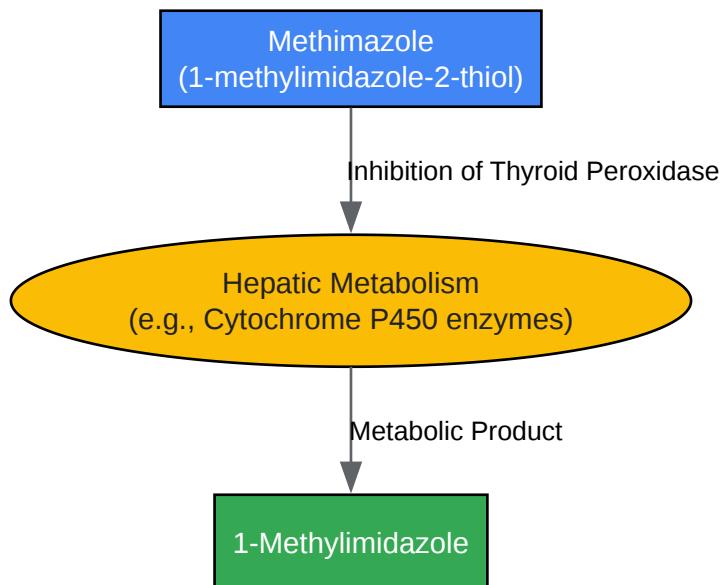
3. Sample Preparation:

- Thaw the biological samples (e.g., plasma, urine) to room temperature.
- To 100 μ L of each sample, calibration standard, and QC sample, add 10 μ L of the internal standard working solution.
- Perform a protein precipitation step by adding 300 μ L of cold acetonitrile.

- Vortex mix for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

4. LC-MS/MS Analysis:

- LC Conditions:
- Column: A suitable reverse-phase column (e.g., C18, 100 x 2.1 mm, 3.5 μ m).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both the analyte and 1-Methylimidazole-d3.

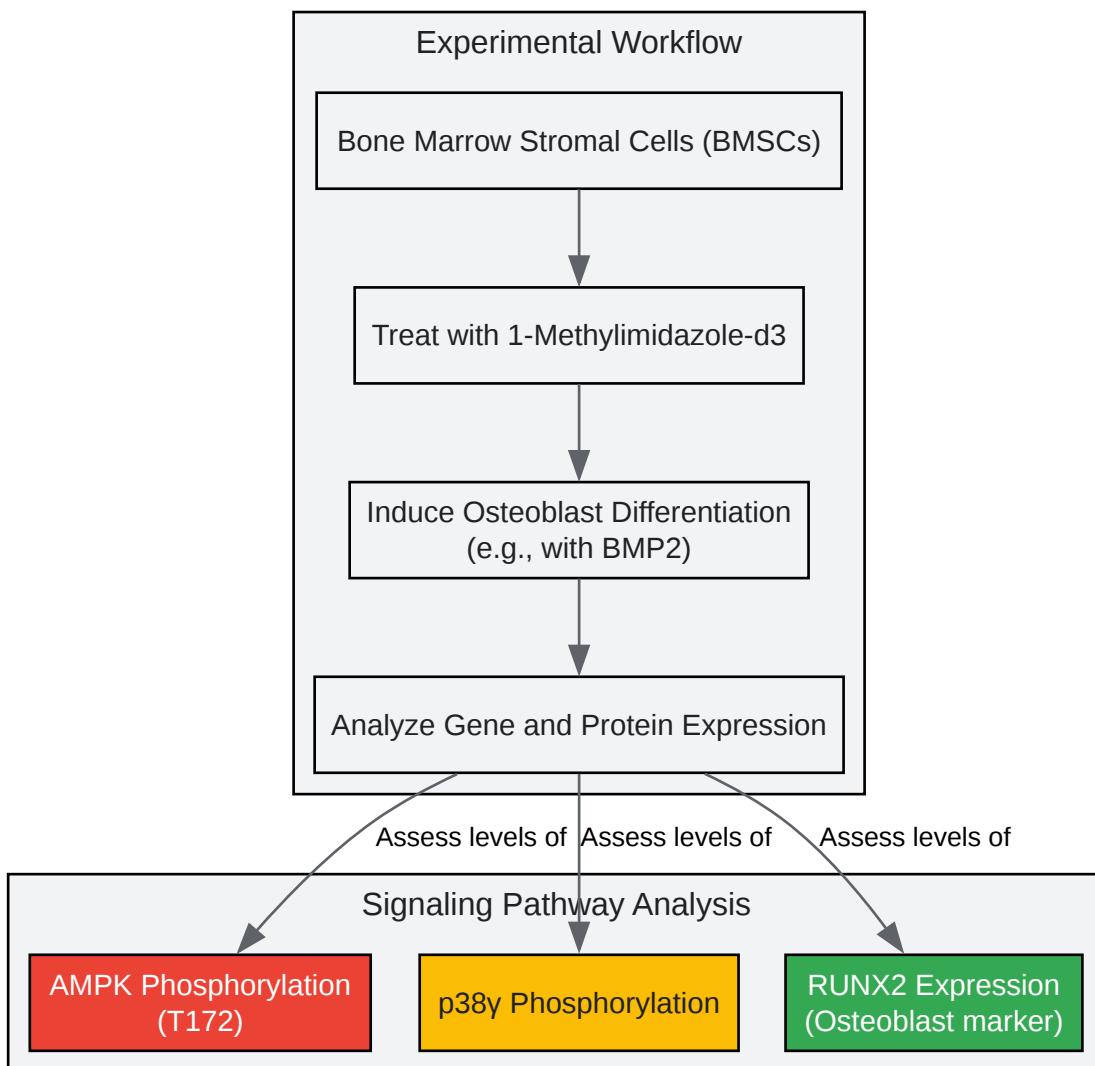

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Biological Relevance

Metabolism of Methimazole

1-Methylimidazole is a known metabolite of methimazole, a thionamide drug used to treat hyperthyroidism.^[5] Methimazole acts by inhibiting thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones.^[3] The metabolic conversion of methimazole to 1-methylimidazole is a significant pathway in its biotransformation.


[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Methimazole to 1-Methylimidazole.

Inhibition of Bone Resorption and Signaling

Research has indicated that 1-methylimidazole can inhibit bone resorption.^{[6][7]} While the precise mechanism for 1-methylimidazole is still under investigation, studies on related imidazole compounds and the general role of imidazoles in cellular signaling provide valuable insights. One proposed mechanism involves the inhibition of thromboxane A2 formation.^[6] Furthermore, a recent study on the microbially-derived metabolite imidazole propionate has shown that it dysregulates bone homeostasis by inhibiting AMP-activated protein kinase (AMPK) signaling, a crucial pathway in cellular energy homeostasis and osteoblast differentiation.^[8] This suggests a potential signaling pathway through which imidazole-containing compounds may influence bone metabolism.

Below is a diagram illustrating a potential workflow for investigating the effect of 1-Methylimidazole-d3 on bone cell differentiation, based on the known involvement of the AMPK pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. resolvemass.ca [resolvemass.ca]
- 2. [Methimazol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com](http://pharmacompas.com) [pharmacompas.com]

- 3. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ataman-chemicals.com [ataman-chemicals.com]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. The effect of imidazole-analogues on bone resorption in vitro: a suggested role for thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. The microbial metabolite imidazole propionate dysregulates bone homeostasis by inhibiting AMP-activated protein kinase (AMPK) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Methylimidazole-d3-1 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1456928#1-methylimidazole-d3-1-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com